1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
CAS No.: 2034224-15-0
Cat. No.: VC6340207
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034224-15-0 |
|---|---|
| Molecular Formula | C17H19N5O2S |
| Molecular Weight | 357.43 |
| IUPAC Name | 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2 |
| Standard InChI Key | KCSZJVGLLQHYMW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
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Pyrrolopyrimidine Core: A fused bicyclic system comprising a pyrrole ring condensed with a pyrimidine, providing a planar aromatic base for π-π interactions with biological targets .
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Morpholine Substituent: A six-membered oxygen- and nitrogen-containing heterocycle at the 2-position of the pyrimidine, enhancing solubility and offering hydrogen-bonding capabilities .
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Pyridinylthioethyl Ketone: A thioether-linked pyridine group appended to an acetylated pyrrolidine nitrogen, introducing sulfur-based nucleophilicity and additional aromatic surface area .
The IUPAC name, 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone, reflects this arrangement . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 357.43 g/mol | |
| SMILES | C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 | |
| InChIKey | KCSZJVGLLQHYMW-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability remain unreported, computational predictions using the PubChem database suggest moderate lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 98 Ų), indicating potential for blood-brain barrier penetration and oral bioavailability . The morpholine and pyridine groups likely confer water solubility via hydrogen bonding, counterbalanced by the hydrophobic pyrrolopyrimidine core .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone involves a multi-step sequence, as inferred from analogous pyrrolopyrimidine syntheses:
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Core Formation: Cyclocondensation of diaminopyrrole derivatives with β-ketoesters or nitriles generates the pyrrolo[3,4-d]pyrimidine scaffold.
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Morpholine Introduction: Nucleophilic aromatic substitution at the pyrimidine 2-position using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
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Thioether Coupling: Michael addition of pyridine-4-thiol to a bromoacetyl intermediate, followed by oxidation to stabilize the thioether linkage .
Reaction monitoring typically employs thin-layer chromatography (TLC) with UV visualization, while purification utilizes silica gel column chromatography or recrystallization.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 3.6–4.2 ppm (morpholine and pyrrolidine CH₂ groups), and δ 2.5–3.0 ppm (acetyl methylene) .
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¹³C NMR: Peaks corresponding to the ketone carbonyl (~200 ppm), aromatic carbons (110–160 ppm), and aliphatic morpholine/pyrrolidine carbons (40–60 ppm) .
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 357.43, consistent with the molecular formula .
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct pharmacological data are scarce, structural analogs suggest potential inhibition of:
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PI3K/Akt/mTOR Pathway: The pyrrolopyrimidine core mimics ATP-binding motifs in kinases, competitively blocking phosphorylation events.
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Cyclin-Dependent Kinases (CDKs): Morpholine-containing inhibitors (e.g., seliciclib) demonstrate CDK2/9 affinity, implying similar activity .
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JAK-STAT Signaling: Thioether-linked pyridines modulate JAK2 autophosphorylation in inflammatory disorders .
In Silico Predictions
Molecular docking simulations (PDB: 2JAK) predict binding to JAK2’s ATP pocket, with key interactions:
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Pyridinylthio group forming a sulfur-aromatic interaction with Phe-995.
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Morpholine oxygen hydrogen-bonded to Leu-932.
Comparative Analysis with Structural Analogs
The compound’s activity may differ from related derivatives due to substituent effects:
The pyridinylthio group in the target compound may enhance membrane permeability compared to bulkier benzamide or quinazolinone substituents .
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